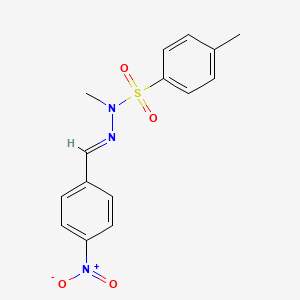

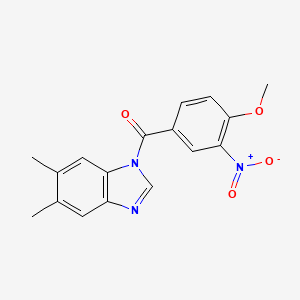

![molecular formula C16H16N2O2 B5614736 N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5614736.png)

N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide” is a chemical compound. It is used as a colorant in the manufacture of articles or components of articles intended for use in producing, manufacturing, packing, processing, preparing, treating, packaging, transporting, or holding food . It is also used in research.

Chemical Reactions Analysis

Amines, such as the one in “N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide”, are known to react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .Aplicaciones Científicas De Investigación

- Role of N-(4-carbamoylphenyl)-3,4-dimethylbenzamide : This compound serves as a crucial intermediate in the industrial production of P.Y. 181. An efficient two-step synthetic route has been developed to improve yields and procedures, resulting in an overall yield exceeding 78% .

- Research Findings : N-(4-carbamoylphenyl)-3,4-dimethylbenzamide has been evaluated for its anticancer potential. One study identified it as the most active compound against three cell lines, demonstrating an inhibitory effect on VEGFR-2 (vascular endothelial growth factor receptor 2) and increased caspase-3 levels .

- Evidence : In vitro experiments showed a significant reduction (87%) in TNF-α (tumor necrosis factor alpha) levels when exposed to this compound. TNF-α plays a key role in inflammation, and its suppression is beneficial for various inflammatory conditions .

- VEGFR-2 Inhibition : N-(4-carbamoylphenyl)-3,4-dimethylbenzamide demonstrated noticeable in vitro VEGFR-2 inhibitory effects, which could be relevant for angiogenesis-related diseases .

- Lead Compound : Researchers have explored this compound as a potential lead for drug development due to its unique structure and biological activity. Further optimization studies are ongoing .

Pigment Yellow 181 (P.Y. 181) Synthesis

Anticancer Properties

Anti-Inflammatory Effects

Biological Activity Against Specific Targets

Drug Development and Optimization

Materials Science and Polymer Applications

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is an important intermediate in the production of pigment yellow 181 , which suggests that its targets could be related to pigment production or coloration processes.

Mode of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets by forming carbon–carbon bonds, leading to changes in the molecular structure of the targets.

Biochemical Pathways

Given its role in the suzuki–miyaura (sm) cross-coupling reaction , it can be inferred that this compound might affect pathways related to carbon–carbon bond formation. The downstream effects of these pathways could include the synthesis of complex organic molecules.

Result of Action

Given its role as an intermediate in the production of pigment yellow 181 , it can be inferred that this compound might contribute to the production of pigments, potentially affecting the coloration of materials.

Action Environment

It is known that pigment yellow 181, which this compound is an intermediate for, is extremely heat stable and very light-fast . This suggests that the compound might also exhibit stability under various environmental conditions.

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-10-3-4-13(9-11(10)2)16(20)18-14-7-5-12(6-8-14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMVNAAQGSLUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxypropyl)-9-thieno[3,2-d]pyrimidin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614657.png)

![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5614666.png)

![4-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5614674.png)

![2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614703.png)

![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5614710.png)

![N-ethyl-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5614712.png)

![N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614728.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)